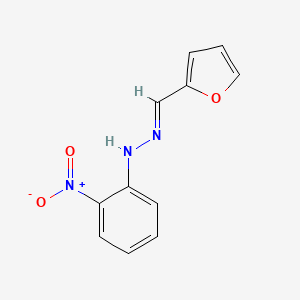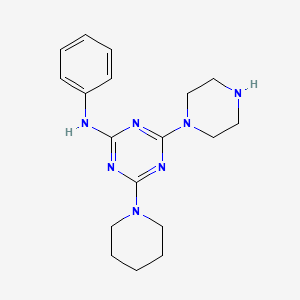![molecular formula C13H18N2O5 B5743820 4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]morpholine](/img/structure/B5743820.png)
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]morpholine is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a morpholine ring attached to a benzene ring substituted with two methoxy groups and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]morpholine typically involves the following steps:
Nitration of 4,5-Dimethoxybenzyl Alcohol: The starting material, 4,5-dimethoxybenzyl alcohol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the benzene ring.
Formation of 4,5-Dimethoxy-2-nitrobenzyl Chloride: The nitrated product is then converted to the corresponding benzyl chloride by reaction with thionyl chloride.
Nucleophilic Substitution with Morpholine: Finally, the benzyl chloride is reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, as well as automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The benzyl position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, various nucleophiles (e.g., amines, thiols).
Major Products
Reduction: 4-[(4,5-Dimethoxy-2-aminophenyl)methyl]morpholine.
Oxidation: 4-[(4,5-Dimethoxy-2-carboxyphenyl)methyl]morpholine.
Substitution: Various substituted benzyl morpholine derivatives.
科学的研究の応用
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]morpholine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Photochemistry: The nitro group can act as a photolabile protecting group, making the compound useful in photochemical studies.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
類似化合物との比較
Similar Compounds
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]aniline: Similar structure but with an aniline group instead of a morpholine ring.
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]ethanol: Similar structure but with an ethanol group instead of a morpholine ring.
Uniqueness
4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs. Additionally, the combination of the nitro group and the morpholine ring provides a unique reactivity profile that can be exploited in various chemical and biological studies.
特性
IUPAC Name |
4-[(4,5-dimethoxy-2-nitrophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-18-12-7-10(9-14-3-5-20-6-4-14)11(15(16)17)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWDWYROWZAPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCOCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B5743737.png)
![N-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5743739.png)

![5-[(2-Ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5743747.png)

![{1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5743762.png)
![ethyl 4-[(3-cyano-4,6-dimethyl-2-pyridinyl)amino]benzoate](/img/structure/B5743764.png)
![1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B5743765.png)
![2-benzyl-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5743772.png)
![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5743784.png)
![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5743803.png)
![N-(3,5-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5743810.png)

![[4-[(3-Fluorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B5743821.png)
